Cas no 1933582-86-5 (4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole)

4-[2-(Azetidin-3-yloxy)ethyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked to an azetidine moiety via an ethoxy spacer. This structure offers versatility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The azetidine ring provides conformational rigidity, while the pyrazole group contributes to hydrogen bonding and metal coordination capabilities. The ethylene spacer enhances flexibility, facilitating optimal binding interactions. This compound is valuable in drug discovery, serving as an intermediate for synthesizing potential kinase inhibitors or GPCR-targeting agents. Its balanced lipophilicity and polarity make it suitable for further derivatization, enabling the exploration of structure-activity relationships in pharmacological studies.
4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole structure
1933582-86-5 structure
Product Name:4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole
CAS No:1933582-86-5
MF:C8H13N3O
MW:167.208321332932
CID:6136523
PubChem ID:165863444
Update Time:2025-06-15

4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1933582-86-5
    • 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole
    • EN300-1146414
    • Inchi: 1S/C8H13N3O/c1(7-3-10-11-4-7)2-12-8-5-9-6-8/h3-4,8-9H,1-2,5-6H2,(H,10,11)
    • InChI Key: KGGSSPJZJWFVFE-UHFFFAOYSA-N
    • SMILES: O(CCC1C=NNC=1)C1CNC1

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 49.9Ų

4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole Pricemore >>

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Additional information on 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole

Professional Introduction to Compound with CAS No. 1933582-86-5 and Product Name: 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole

The compound with the CAS number 1933582-86-5 and the product name 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both pyrazole and azetidine moieties in its molecular framework suggests a versatile chemical scaffold that could be exploited for various pharmacological purposes.

Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an azetidine ring into the pyrazole core enhances the compound's potential by introducing additional binding pockets and functional groups. This structural modification has been strategically designed to improve interactions with biological targets, thereby increasing the compound's efficacy and selectivity.

The 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole molecule exhibits a remarkable balance between lipophilicity and solubility, which are critical factors for drug bioavailability and pharmacokinetic profiles. Recent studies have highlighted the importance of optimizing these properties to enhance therapeutic outcomes. The ethyl chain connecting the azetidine and pyrazole rings contributes to the compound's flexibility, allowing it to adopt multiple conformations that may facilitate binding to biological receptors.

In the realm of drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone due to their diverse biological activities. The 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole has been synthesized through a multi-step process that involves nucleophilic substitution reactions and cyclization techniques. The synthetic route has been meticulously optimized to ensure high yield and purity, making it suitable for further pharmacological investigations.

One of the most intriguing aspects of this compound is its potential as a lead molecule for developing new therapeutic agents. Preliminary in vitro studies have demonstrated promising results in terms of inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, the compound has shown notable activity against enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent.

The azetidine moiety in 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole is particularly noteworthy, as it can serve as a scaffold for further derivatization. By introducing additional functional groups or substituents at specific positions on the azetidine ring, researchers can fine-tune the compound's biological properties. This modular approach allows for the creation of a library of derivatives with tailored pharmacological profiles, which can be screened for optimal activity against specific targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. Molecular docking studies on 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole have revealed favorable interactions with several protein targets, including those involved in cancer signaling pathways. These computational insights have guided experimental efforts toward optimizing the compound's binding affinity and selectivity.

The compound's potential extends beyond its inhibitory activities; it also exhibits interesting physicochemical properties that make it an attractive candidate for drug development. For example, its moderate molecular weight and favorable solubility profile enhance its permeability across biological membranes, which is crucial for achieving therapeutic concentrations at target sites.

As research in medicinal chemistry continues to evolve, compounds like 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole play a pivotal role in advancing our understanding of disease mechanisms and developing novel treatments. The integration of traditional synthetic methods with cutting-edge computational techniques has streamlined the process of identifying promising lead compounds, accelerating their transition from bench to bedside.

The future prospects for 4-[2-(azetidin-3-yloxy)ethyl]-1H-pyrazole are promising, with ongoing studies focusing on its mechanism of action and potential therapeutic applications. Further preclinical investigations are warranted to evaluate its safety profile and efficacy in animal models before human clinical trials can be initiated. These studies will provide valuable insights into its potential as a therapeutic agent and guide future development efforts.

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